Cas no 2680701-10-2 (tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate)

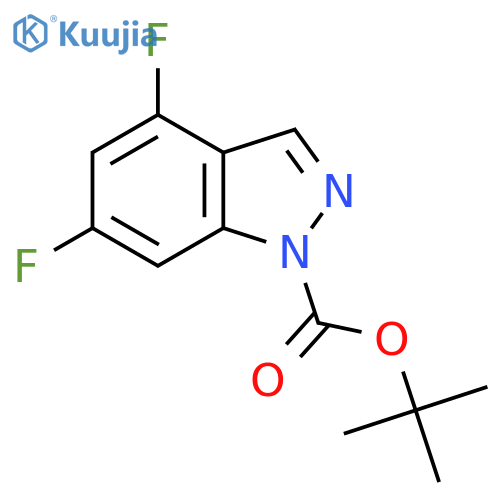

2680701-10-2 structure

商品名:tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2680701-10-2

- tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate

- EN300-28262907

-

- インチ: 1S/C12H12F2N2O2/c1-12(2,3)18-11(17)16-10-5-7(13)4-9(14)8(10)6-15-16/h4-6H,1-3H3

- InChIKey: KKPMMZMAKKUHKC-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=CC2=C1C=NN2C(=O)OC(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 254.08668395g/mol

- どういたいしつりょう: 254.08668395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 333

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 44.1Ų

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28262907-0.05g |

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |

2680701-10-2 | 95.0% | 0.05g |

$563.0 | 2025-03-19 | |

| Enamine | EN300-28262907-5.0g |

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |

2680701-10-2 | 95.0% | 5.0g |

$1945.0 | 2025-03-19 | |

| Enamine | EN300-28262907-1g |

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |

2680701-10-2 | 1g |

$671.0 | 2023-09-09 | ||

| Enamine | EN300-28262907-0.5g |

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |

2680701-10-2 | 95.0% | 0.5g |

$645.0 | 2025-03-19 | |

| Enamine | EN300-28262907-0.1g |

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |

2680701-10-2 | 95.0% | 0.1g |

$591.0 | 2025-03-19 | |

| Enamine | EN300-28262907-0.25g |

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |

2680701-10-2 | 95.0% | 0.25g |

$617.0 | 2025-03-19 | |

| Enamine | EN300-28262907-5g |

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |

2680701-10-2 | 5g |

$1945.0 | 2023-09-09 | ||

| Enamine | EN300-28262907-1.0g |

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |

2680701-10-2 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28262907-2.5g |

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |

2680701-10-2 | 95.0% | 2.5g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28262907-10.0g |

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |

2680701-10-2 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 |

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

2680701-10-2 (tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2039-76-1(3-Acetylphenanthrene)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量